molecular formula C15H20ClFN2O4 B1394586 Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride CAS No. 1261079-71-3

Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride

Cat. No. B1394586
CAS RN: 1261079-71-3
M. Wt: 346.78 g/mol
InChI Key: PYAINGQIYTYMTL-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride, also known as EFPHC, is an organic compound with a molecular formula of C14H21ClFN2O4. It is a white solid with a melting point of 175-176°C and a boiling point of 260-261°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether. EFPHC is used in a variety of scientific research applications, including as a substrate for enzyme assays and as a reagent in organic synthesis.

Scientific Research Applications

Synthesis and Pharmacological Effects

Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride has been studied in various pharmacological contexts. For instance, some research focused on synthesizing novel compounds with specific pharmacological effects, such as 5-HT2 antagonist activity, demonstrated by compounds like 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]thiophen-3-yl)piperidines (Watanabe, Yoshiwara, & Kanao, 1993).

Allosteric Modulation of Receptors

Research has explored the role of various compounds, including Org compounds, in allosterically modulating the cannabinoid CB1 receptor. These studies have helped understand the binding and functional characteristics of such receptors in the presence of allosteric modulators (Price et al., 2005).

Synthesis and Optical Activity

The synthesis and pharmacological effects of optically active compounds, such as 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride, have been studied. These investigations have included examining their effects on conditions like hypertension and their binding properties (Ashimori et al., 1991).

Antibacterial Agents

Compounds like 1,4-Dihydro-4-oxopyridinecarboxylic acids have been synthesized and studied for their antibacterial properties, showcasing the potential of such compounds in developing new antibacterial agents (Matsumoto et al., 1984).

Novel Synthesis Methods

Innovative synthesis methods have been developed for compounds such as the ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which have been evaluated for their antituberculosis activity and cytotoxicity. These studies contribute to the understanding and development of new compounds for treating infectious diseases (Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O4.ClH/c1-3-22-15(19)11-4-6-17(7-5-11)13-8-10(2)12(16)9-14(13)18(20)21;/h8-9,11H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAINGQIYTYMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C(=C2)C)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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